molecular formula C22H29N3O2 B10965831 1-[4-(Butan-2-yl)phenyl]-3-[4-(morpholin-4-ylmethyl)phenyl]urea

1-[4-(Butan-2-yl)phenyl]-3-[4-(morpholin-4-ylmethyl)phenyl]urea

Cat. No.: B10965831
M. Wt: 367.5 g/mol
InChI Key: XVEQNBDPLMQLSL-UHFFFAOYSA-N
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Description

1-[4-(Butan-2-yl)phenyl]-3-[4-(morpholin-4-ylmethyl)phenyl]urea is a synthetic organic compound characterized by its unique structure, which includes a urea linkage between two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Butan-2-yl)phenyl]-3-[4-(morpholin-4-ylmethyl)phenyl]urea typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(Butan-2-yl)aniline and 4-(morpholin-4-ylmethyl)aniline.

    Formation of Isocyanate Intermediate: The aniline derivatives are reacted with phosgene or a phosgene substitute to form the corresponding isocyanate intermediates.

    Urea Formation: The isocyanate intermediates are then reacted with each other under controlled conditions to form the urea linkage, resulting in the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Butan-2-yl)phenyl]-3-[4-(morpholin-4-ylmethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea linkage into amine functionalities.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of diamine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

1-[4-(Butan-2-yl)phenyl]-3-[4-(morpholin-4-ylmethyl)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[4-(Butan-2-yl)phenyl]-3-[4-(morpholin-4-ylmethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s urea linkage allows it to form hydrogen bonds with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and require further research to elucidate fully.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: 1-[4-(Butan-2-yl)phenyl]-3-[4-(morpholin-4-ylmethyl)phenyl]urea can be compared with other urea derivatives, such as:

    1,3-Diphenylurea: Lacks the butan-2-yl and morpholin-4-ylmethyl substituents, resulting in different chemical and biological properties.

    1-[4-(Butan-2-yl)phenyl]-3-phenylurea: Similar but lacks the morpholin-4-ylmethyl group, affecting its solubility and reactivity.

    1-[4-(Morpholin-4-ylmethyl)phenyl]-3-phenylurea: Similar but lacks the butan-2-yl group, influencing its steric and electronic properties.

Uniqueness: The presence of both butan-2-yl and morpholin-4-ylmethyl groups in this compound imparts unique steric and electronic characteristics, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

1-(4-butan-2-ylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea

InChI

InChI=1S/C22H29N3O2/c1-3-17(2)19-6-10-21(11-7-19)24-22(26)23-20-8-4-18(5-9-20)16-25-12-14-27-15-13-25/h4-11,17H,3,12-16H2,1-2H3,(H2,23,24,26)

InChI Key

XVEQNBDPLMQLSL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3

Origin of Product

United States

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